molecular formula C11H9Cl5N2OS2 B3502141 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate

Cat. No.: B3502141
M. Wt: 426.6 g/mol
InChI Key: XZKNDCDPKJHNKF-UHFFFAOYSA-N
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Description

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trichloromethyl groups, and a morpholine-4-carbodithioate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 2-(trichloromethyl)pyridine to introduce chlorine atoms at the 3 and 5 positions. This is followed by the introduction of the morpholine-4-carbodithioate group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, sulfoxides, sulfones, and reduced forms of the original compound.

Scientific Research Applications

3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-2-(trichloromethyl)pyridine: Shares the pyridine ring and trichloromethyl group but lacks the morpholine-4-carbodithioate moiety.

    2-(trichloromethyl)pyridine: Similar structure but with fewer chlorine substitutions.

    Morpholine-4-carbodithioate derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of 3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the morpholine-4-carbodithioate moiety allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

[3,5-dichloro-2-(trichloromethyl)pyridin-4-yl] morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl5N2OS2/c12-6-5-17-9(11(14,15)16)7(13)8(6)21-10(20)18-1-3-19-4-2-18/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNDCDPKJHNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SC2=C(C(=NC=C2Cl)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl5N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
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3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate
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3,5-dichloro-2-(trichloromethyl)pyridin-4-yl morpholine-4-carbodithioate

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